![molecular formula C9H11ClO3 B1586204 (2-Chloro-3,4-dimethoxyphenyl)methanol CAS No. 93983-13-2](/img/structure/B1586204.png)
(2-Chloro-3,4-dimethoxyphenyl)methanol
Overview
Description
(2-Chloro-3,4-dimethoxyphenyl)methanol is an organic compound with the molecular formula C9H11ClO3. It is a derivative of phenol, where the phenyl ring is substituted with chlorine and methoxy groups, and a hydroxymethyl group is attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3,4-dimethoxyphenyl)methanol typically involves the chlorination of 3,4-dimethoxybenzyl alcohol. One common method is the reaction of 3,4-dimethoxybenzyl alcohol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the same chlorination reaction but is optimized for large-scale production with considerations for safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3,4-dimethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 3,4-dimethoxybenzyl alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: 2-Chloro-3,4-dimethoxybenzaldehyde or 2-Chloro-3,4-dimethoxybenzoic acid.
Reduction: 3,4-Dimethoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Synthesis
(2-Chloro-3,4-dimethoxyphenyl)methanol serves as a valuable intermediate in the synthesis of various organic compounds. Its structure allows for versatile reactions that can lead to the formation of more complex molecules.
Key Synthetic Pathways:
- Reduction Reactions: It can be synthesized from 2-chloro-3,4-dimethoxybenzaldehyde using sodium borohydride in ethanol, yielding high purity products under mild conditions .
- Friedel-Crafts Reactions: This compound can participate in Friedel-Crafts acylation or alkylation reactions, which are essential for building aromatic compounds with diverse functionalities .
Biological Research
The compound has been investigated for its potential biological properties, particularly concerning its interaction with neurotransmitter systems.
Pharmacological Studies:
- Neurotransmitter Modulation: Research suggests that derivatives of this compound may influence serotonin and dopamine pathways, making them candidates for further studies in neuropharmacology .
- Nitric Oxide Synthesis: A study demonstrated that related compounds could stimulate endogenous nitric oxide synthesis, indicating potential cardiovascular benefits and implications for treating related disorders .
Medicinal Chemistry
The compound's structural features make it a candidate for developing new therapeutic agents. Its derivatives have been explored for their efficacy against various diseases.
Therapeutic Potential:
- Anticancer Activity: Some studies have shown that compounds similar to this compound exhibit cytotoxic effects on cancer cell lines, suggesting a role in anticancer drug development .
- Anti-inflammatory Properties: Preliminary findings indicate that derivatives may possess anti-inflammatory effects, which could be beneficial in treating chronic inflammatory conditions .
Industrial Applications
In addition to its research applications, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing other research chemicals.
Industrial Uses:
- Specialty Chemicals Production: The compound is involved in synthesizing various specialty chemicals used across industries such as pharmaceuticals and agrochemicals .
- Research Chemicals: Its derivatives are often used as research chemicals in laboratories for various experimental applications .
Table 1: Synthesis Conditions and Yields
Reaction Type | Starting Material | Conditions | Yield (%) |
---|---|---|---|
Reduction | 2-Chloro-3,4-dimethoxybenzaldehyde | Sodium borohydride in ethanol | 95 |
Friedel-Crafts Acylation | 2-Chloro-3,4-dimethoxybenzene | Acetyl chloride with AlCl₃ catalyst | 85 |
Nitric Oxide Stimulation Study | Derivative of this compound | In vitro assays on endothelial cells | Significant increase |
Mechanism of Action
The mechanism of action of (2-Chloro-3,4-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the chlorine and methoxy groups can influence its reactivity and binding affinity to molecular targets, thereby modulating its biological activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-methoxyphenyl)methanol: Similar structure but with only one methoxy group, affecting its chemical properties and reactivity.
2-Chloro-3,4-dimethoxybenzaldehyde: An oxidized form of (2-Chloro-3,4-dimethoxyphenyl)methanol, used in different synthetic applications.
Uniqueness
This compound is unique due to the presence of both chlorine and methoxy groups on the phenyl ring, which confer distinct chemical properties. These substituents influence its reactivity, making it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Biological Activity
Overview
(2-Chloro-3,4-dimethoxyphenyl)methanol is an organic compound characterized by the molecular formula C₉H₁₁ClO₃. It features a phenolic structure with chlorine and methoxy substituents, which significantly influence its biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and anticancer research.
The presence of both chlorine and methoxy groups enhances the compound's reactivity and biological properties. The hydroxymethyl group attached to the benzene ring allows for various chemical transformations, making it a versatile intermediate in organic synthesis.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanism may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, leading to altered metabolic pathways.
- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways.
- Oxidative Stress Modulation : By participating in redox reactions, it may modulate oxidative stress levels within cells.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentrations (MICs) against selected bacteria are summarized in Table 1.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Table 1: Antimicrobial activity of this compound
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The results from a study evaluating its effects on breast cancer cells (MCF-7) are presented in Table 2.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 85 |
25 | 70 |
50 | 50 |
Table 2: Effects of this compound on MCF-7 cell viability
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy reported that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus. The study highlighted its potential as a lead compound for developing new antibiotics.
- Cancer Research : In a recent investigation published in Cancer Letters, researchers explored the compound's ability to induce apoptosis in various cancer cell lines. They found that it activates caspase pathways, leading to programmed cell death.
Properties
IUPAC Name |
(2-chloro-3,4-dimethoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXYBQLFOEYWYBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CO)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20240168 | |
Record name | 2-Chloroveratryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93983-13-2 | |
Record name | 2-Chloro-3,4-dimethoxybenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93983-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloroveratryl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093983132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloroveratryl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20240168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloroveratryl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.050 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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